molecular formula C11H18N2O2S B8704080 (2-Amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester

(2-Amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B8704080
M. Wt: 242.34 g/mol
InChI Key: SNDIYIPKTQKBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl N-(2-amino-2-thiophen-3-ylethyl)carbamate

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-9(12)8-4-5-16-7-8/h4-5,7,9H,6,12H2,1-3H3,(H,13,14)

InChI Key

SNDIYIPKTQKBEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CSC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester (23 g, crude) in THF (100 mL) and methanol (100 mL) was added hydrazine hydrate (63 g, 1.26 mol). The mixture was heated to 60° C. for 2 hours and then cooled to 20° C. The reaction mixture was filtered and the filtration was concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:50) to afford (2-amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester. (Yield 8.6 g, 57% for the two steps). LC-MS: [M+H]+ 243.
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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